2-methyl-1-thia-4-azaspiro[4.5]decan-3-one
Description
2-methyl-1-thia-4-azaspiro[4.5]decan-3-one is a heterocyclic compound featuring a spiro structure, which includes both sulfur and nitrogen atoms within its ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Properties
IUPAC Name |
2-methyl-1-thia-4-azaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c1-7-8(11)10-9(12-7)5-3-2-4-6-9/h7H,2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIMKVZSSCCBPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2(S1)CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methyl-1-thia-4-azaspiro[4.5]decan-3-one typically involves a one-pot three-component reaction. This reaction includes the condensation of ketones (such as 4-methylcyclohexanone or cyclohexanone), aromatic amines (such as 4-bromoaniline or 4-fluoroaniline), and mercaptoacetic acid in dry benzene . The reaction conditions are carefully controlled to ensure the formation of the desired spiro compound.
Chemical Reactions Analysis
2-methyl-1-thia-4-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-methyl-1-thia-4-azaspiro[4
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its anticancer properties, it is being explored as a potential chemotherapeutic agent.
Mechanism of Action
The mechanism by which 2-methyl-1-thia-4-azaspiro[4.5]decan-3-one exerts its effects involves the induction of apoptosis in cancer cells. This is achieved through the activation of apoptotic markers such as caspase-3 and caspase-8, and the modulation of proteins like Bax and Bcl2 . The compound targets specific molecular pathways that regulate cell death, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
2-methyl-1-thia-4-azaspiro[4.5]decan-3-one can be compared with other spiro compounds that contain sulfur and nitrogen atoms. Similar compounds include:
1-thia-4-azaspiro[4.5]decane: This compound shares a similar core structure but lacks the methyl group at the 2-position.
Thiazolopyrimidine derivatives: These compounds also contain sulfur and nitrogen atoms and have shown similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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